molecular formula C9H10N2O B1592182 (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 872362-98-6

(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Numéro de catalogue: B1592182
Numéro CAS: 872362-98-6
Poids moléculaire: 162.19 g/mol
Clé InChI: USLQEDJXTXXZAC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Identity and Structural Characterization of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Systematic Nomenclature and Molecular Formula Analysis

The chemical compound this compound follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, indicating a methyl group at position 8 and a hydroxymethyl group at position 2 of the imidazo[1,2-a]pyridine scaffold. This heterocyclic compound has a molecular formula of C₉H₁₀N₂O, containing nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom.

Property Value Source
Chemical Name This compound
CAS Registry Number 872362-98-6
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
MDL Number MFCD08752621
Physical State Liquid
Storage Conditions 2-8°C

The compound possesses several chemical identifiers that facilitate its recognition in chemical databases and literature:

Identifier Type Value Source
SMILES Notation CC1=CC=CN2C1=NC(=C2)CO
InChI InChI=1S/C9H10N2O/c1-7-3-2-4-11-5-8(6-12)10-9(7)11/h2-5,12H,6H2,1H3
InChIKey USLQEDJXTXXZAC-UHFFFAOYSA-N

Atomic Connectivity and Stereochemical Considerations

The molecular structure of this compound consists of a fused bicyclic system—an imidazo[1,2-a]pyridine core—substituted with a methyl group at position 8 and a hydroxymethyl group at position 2. The core structure contains two nitrogen atoms: one within the six-membered pyridine ring and another in the five-membered imidazole ring.

The connectivity pattern includes:

  • A fused imidazo[1,2-a]pyridine system comprising 9 atoms (7 carbon and 2 nitrogen)
  • A methyl group (CH₃) attached to position 8 of the pyridine ring
  • A hydroxymethyl group (CH₂OH) connected to position 2 of the imidazole ring

From the structural data available, the compound lacks stereogenic centers, making stereoisomerism considerations unnecessary. The imidazo[1,2-a]pyridine core maintains planarity due to its aromatic character, while the methyl and hydroxymethyl substituents extend from this planar system.

Crystallographic Data and Three-Dimensional Conformational Analysis

While direct crystallographic data for this compound is limited in the search results, insights can be drawn from the crystal structure of a structurally related compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, which shares a similar core structure with a differently positioned methyl group.

According to crystallographic studies of the related compound, the imidazo[1,2-a]pyridine moiety exhibits approximate planarity with a root mean square deviation of 0.024 Å. Notably, the hydroxymethyl group adopts an orientation nearly perpendicular to this plane, as evidenced by C—C—C—O and N—C—C—O torsion angles of 80.04(16)° and −96.30(17)°, respectively.

The three-dimensional structure of this compound likely features similar characteristics, with the imidazo[1,2-a]pyridine core maintaining planarity while the hydroxymethyl group extends outward, potentially forming intermolecular hydrogen bonds through its hydroxyl moiety. These hydrogen-bonding capabilities could influence crystal packing arrangements and molecular interactions in solid-state assemblies.

Collision cross-section (CCS) predictions provide additional insight into the three-dimensional molecular structure. The predicted CCS values for various adducts of this compound are presented in the following table:

Adduct m/z Predicted CCS (Ų) Source
[M+H]⁺ 163.08660 131.3
[M+Na]⁺ 185.06854 142.7
[M-H]⁻ 161.07204 132.9
[M+NH₄]⁺ 180.11314 152.3
[M+K]⁺ 201.04248 139.3
[M+H-H₂O]⁺ 145.07658 124.9
[M]⁺ 162.07877 133.6
[M]⁻ 162.07987 133.6

These CCS values provide quantitative information about the molecular size and shape in the gas phase, which can be valuable for mass spectrometry-based analytical methods and structural studies.

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for confirming the structure, purity, and identity of this compound. Multiple complementary methods provide a comprehensive understanding of the compound's structural features and physicochemical properties.

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Nuclear Magnetic Resonance spectroscopy serves as a primary tool for elucidating the structure of this compound by providing information about the chemical environment of hydrogen and carbon atoms within the molecule. While specific NMR data for this exact compound is not presented in the search results, predicted chemical shifts can be inferred based on its structure and established correlations for similar functional groups.

For proton Nuclear Magnetic Resonance (¹H NMR) analysis, the following characteristic signals would be expected:

Proton Type Expected Chemical Shift (ppm) Integration Multiplicity Assignment Basis
Aromatic protons 7.0-8.5 4H Complex patterns Imidazo[1,2-a]pyridine core
Hydroxymethyl (CH₂) 4.5-5.0 2H Singlet or doublet Deshielded by adjacent nitrogen and oxygen
Hydroxyl (OH) 2.0-4.0 1H Broad singlet Exchangeable proton
Methyl (CH₃) 2.2-2.6 3H Singlet Shielded aliphatic environment

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum would be expected to display signals for all nine carbon atoms in the molecule, with distinct chemical shifts reflecting their unique electronic environments:

Carbon Type Expected Chemical Shift (ppm) Assignment Basis
Quaternary aromatic carbons 140-160 Carbons bonded to nitrogen atoms
Tertiary aromatic carbons 110-140 Remaining carbons in the imidazo[1,2-a]pyridine core
Hydroxymethyl carbon 55-65 Deshielded by adjacent nitrogen and hydroxyl group
Methyl carbon 15-25 Typical region for methyl groups attached to aromatic rings

Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would provide additional structural information by establishing connectivity relationships between atoms in the molecule.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry offers valuable insights into the molecular weight and structural features of this compound through characteristic fragmentation patterns. Based on general mass spectrometry principles and the compound's structure, several expected fragments can be predicted.

The molecular ion peak would appear at mass-to-charge ratio (m/z) 162, corresponding to the intact molecular weight. Various adduct ions would be expected in different ionization modes, as shown in the following table:

Adduct Expected m/z Source
[M+H]⁺ 163.08660
[M+Na]⁺ 185.06854
[M+NH₄]⁺ 180.11314
[M+K]⁺ 201.04248
[M-H]⁻ 161.07204
[M+H-H₂O]⁺ 145.07658

Potential fragmentation pathways include:

  • Loss of water (H₂O, 18 Da) from the hydroxymethyl group, yielding a fragment at m/z 145
  • Cleavage of the hydroxymethyl group (CH₂OH, 31 Da), producing a fragment at m/z 131
  • Methyl group loss (CH₃, 15 Da), resulting in a fragment at m/z 147
  • Ring-opening fragmentations of the imidazo[1,2-a]pyridine core

These fragmentation patterns would serve as diagnostic fingerprints for the identification and structural confirmation of the compound in complex mixtures.

Infrared and UV-Vis Absorption Signatures

Infrared spectroscopy provides information about the functional groups present in this compound through characteristic vibrational modes. Based on the compound's structure and general infrared absorption correlations, the following key bands would be expected:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Source
O-H (alcohol) Stretching 3200-3600 Broad
C-H (aromatic) Stretching 3000-3100 Medium
C-H (alkyl) Stretching 2850-2950 Medium
C=N, C=C (aromatic) Stretching 1600-1400 Strong
C-O (alcohol) Stretching 1025-1200 Strong
C-H (aromatic) Bending 800-700 Medium

Ultraviolet-visible (UV-Vis) spectroscopy would reveal the electronic transitions within the molecule, particularly those associated with the conjugated aromatic system of the imidazo[1,2-a]pyridine core. This heterocyclic system would be expected to exhibit strong absorption bands in the ultraviolet region due to π→π* and n→π* transitions.

Using an ultraviolet-visible spectrometer with a spectral range of 180 to 1050 nanometers would allow for comprehensive characterization of these electronic transitions. The absorption maxima and their intensities would provide information about the extent of conjugation and electronic structure of the molecule, serving as useful parameters for compound identification and purity assessment.

Propriétés

IUPAC Name

(8-methylimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-3-2-4-11-5-8(6-12)10-9(7)11/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLQEDJXTXXZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599426
Record name (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872362-98-6
Record name (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Condensation Reaction

  • Reactants : 8-methylpyridin-2-amine and an α-bromocarbonyl compound, typically ethyl bromopyruvate.
  • Solvent : Methanol or other neutral/weakly basic organic solvents.
  • Conditions : Reflux at approximately 343 K (70 °C) for about 4 hours.
  • Mechanism : The amine condenses with the α-bromocarbonyl compound to form an intermediate imidazo[1,2-a]pyridine ester derivative.
  • Workup : Neutralization with sodium carbonate (Na₂CO₃) and extraction with dichloromethane.

Reduction Reaction

  • Reactant : The intermediate ester (e.g., ethyl-8-methylimidazo[1,2-a]pyridine-2-carboxylate).
  • Reducing Agent : Lithium aluminum hydride (LiAlH₄).
  • Solvent : Anhydrous methanol.
  • Conditions : Room temperature for 2 hours.
  • Outcome : Reduction of the ester group to the corresponding primary alcohol, yielding this compound.
  • Purification : Recrystallization from ethanol.
  • Yield : Approximately 67% isolated yield under optimized conditions.

Industrial Scale Considerations

  • Catalysts : Industrial methods may employ solid support catalysts such as aluminum oxide or titanium tetrachloride to facilitate condensation.
  • Scalability : The condensation and reduction steps are amenable to scale-up, with careful control of temperature and moisture to avoid side reactions and hydrolysis.
  • Environmental Aspect : Microwave irradiation has been explored in related imidazo[1,2-a]pyridine syntheses to enable solvent- and catalyst-free conditions, enhancing environmental friendliness and efficiency, though specific application to the methyl derivative requires further validation.

Critical Parameters and Optimization

Parameter Optimal Condition Notes
Condensation temperature ~343 K (70 °C) Avoid higher temperatures to minimize side products
Solvent Methanol or neutral/weakly basic organic solvents Influences yield and purity
Reduction conditions Room temperature, anhydrous methanol Anhydrous conditions essential to prevent hydrolysis
Reducing agent LiAlH₄ Strong hydride donor, effective for ester reduction
Reaction time (condensation) 4 hours Sufficient for complete conversion
Reaction time (reduction) 2 hours Ensures full reduction of ester to alcohol
Yield ~67% Moderate to good yield with proper control

Analytical Validation of the Product

Post-synthesis, the compound's identity and purity are confirmed through multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :
    • Proton NMR shows characteristic methyl proton signals around δ 2.5 ppm.
    • Aromatic protons resonate between δ 7.0–8.5 ppm, confirming substitution pattern.
  • Mass Spectrometry (MS) :
    • Molecular ion peak [M+H]⁺ observed at m/z 163.1, consistent with molecular weight 162.19 g/mol.
  • X-ray Crystallography :
    • Provides detailed structural confirmation, including hydrogen bonding such as O1–H1···N1 at 2.72 Å and C6–H6···O1 at 3.02 Å.
  • Purity Assessment :
    • Chromatographic techniques (e.g., HPLC) typically employed to ensure high purity suitable for biological evaluation.

Summary Table of Preparation Method

Step Reactants Conditions Solvent Yield (%) Notes
Condensation 8-methylpyridin-2-amine + ethyl bromopyruvate Reflux at 343 K for 4 hours Methanol Intermediate formed Neutralization with Na₂CO₃; extraction with DCM
Reduction Intermediate ester + LiAlH₄ Room temperature, 2 hours Anhydrous methanol ~67 Recrystallization from ethanol

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxymethyl group at the 2-position undergoes oxidation to form a carboxylic acid or ketone depending on reaction conditions. Strong oxidizing agents like KMnO₄ or CrO₃ in acidic media (e.g., H₂SO₄) typically yield the carboxylic acid derivative, while milder agents such as pyridinium chlorochromate (PCC) in dichloromethane selectively produce the aldehyde intermediate .

Key conditions:

Reaction TypeReagentsSolventTemperatureProduct
Full oxidationKMnO₄/H₂SO₄H₂O80–100°C8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
Partial oxidationPCCCH₂Cl₂25°C8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Esterification and Acylation

The hydroxymethyl group reacts with acylating agents to form esters. For example, treatment with acetic anhydride in pyridine produces the corresponding acetate ester . This reaction proceeds via nucleophilic acyl substitution, with pyridine acting as a base to scavenge HCl.

Example protocol:

  • Reagents: Acetic anhydride (1.2 equiv), pyridine (2.0 equiv)

  • Solvent: Dry THF

  • Conditions: 0°C to room temperature, 4–6 hours

  • Yield: 85–92%

Nucleophilic Substitution

The methyl group at the 8-position can participate in electrophilic aromatic substitution (EAS) under controlled conditions. Halogenation using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) introduces bromine at the 3-position of the pyridine ring .

Critical parameters:

  • Solvent: DMF or acetonitrile

  • Catalyst: None required

  • Temperature: 50–60°C

  • Reaction time: 2–5 hours

Condensation Reactions

The compound serves as a precursor in multicomponent reactions. For instance, condensation with 2-aminopyridines in the presence of potassium carbonate yields fused heterocyclic systems . A documented two-step synthesis involves:

  • Bromination of substituted ethanones with NBS in methanol.

  • Reaction with 2-aminopyridines in DMF at room temperature .

Mechanistic pathway:

  • Formation of a bromoethanone intermediate.

  • Nucleophilic attack by the aminopyridine, followed by cyclization and water elimination .

Functional Group Interconversion

The hydroxymethyl group can be converted to a chloromethyl derivative using thionyl chloride (SOCl₂), enabling further alkylation or cross-coupling reactions . This intermediate is critical in synthesizing pharmacologically active derivatives, such as kinase inhibitors .

Optimized protocol:

  • Reagents: SOCl₂ (3.0 equiv)

  • Solvent: Dry toluene

  • Conditions: Reflux (110°C), 2 hours

  • Workup: Removal of excess SOCl₂ under reduced pressure

Stability and Reactivity Considerations

  • pH sensitivity : The compound degrades under strongly acidic (pH < 3) or basic (pH > 10) conditions due to ring-opening reactions .

  • Thermal stability : Decomposition occurs above 200°C, limiting high-temperature applications .

  • Solubility : Exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but low solubility in water (0.5 mg/mL at 25°C) .

Applications De Recherche Scientifique

Biological Activities

Research has indicated that (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol exhibits several notable biological activities:

Antimicrobial Activity:
Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. For instance, compounds within the imidazo[1,2-a]pyridine family have demonstrated efficacy against pathogens like Mycobacterium smegmatis and Staphylococcus aureus .

Anticancer Potential:
The compound's ability to modulate biological pathways suggests potential as an anticancer agent. Research indicates that it can influence cell signaling pathways involved in cancer progression .

Neuroprotective Effects:
Recent studies have explored the neuroprotective properties of this compound in models of neurodegeneration. The compound may help mitigate oxidative stress and inflammation in neuronal cells .

Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications:

Therapeutic Area Potential Application
AntimicrobialTreatment of bacterial infections
OncologyDevelopment of anticancer drugs
NeurologyNeuroprotective agents for neurodegenerative diseases

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of this compound:

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives, including this compound .
  • Cancer Research : In a recent investigation into novel anticancer agents, it was found that compounds similar to this compound inhibited tumor growth in vitro and in vivo models .

Comparaison Avec Des Composés Similaires

Structural and Functional Modifications

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features Biological Activity/Application
This compound -OH at C2, -CH₃ at C8 162.19 Intermediate for antitrypanosomal agents ; used in bioconjugation Antitrypanosomal precursor
(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol -OH at C2, -CH₃ at C5 162.19 Coplanar fused-ring system; crystal structure stabilized by H-bonds Antimicrobial scaffold
{4-[6-Chloro-3-nitro...]phenyl}methanol (12) -OH at benzyl, -Cl/-NO₂/-SO₂Ph at imidazo 458.06 Antitrypanosomal activity (IC₅₀ < 1 µM); high-resolution crystallography Trypanosoma brucei inhibitor
1-((5-Methylimidazo[1,2-a]pyridin-2-yl)methyl)thiourea (1A) -CH₂NHCS at C2, -CH₃ at C5 296.36 High yield (96%); LC-MS tR = 1.70 min Kinase inhibitor precursor
4-({8-Methylimidazo...yl}methoxy)benzaldehyde -OCH₂C₆H₄CHO at C2, -CH₃ at C8 296.31 Aldehyde group enables Schiff base formation Bioconjugation reagent

Physicochemical and Spectroscopic Data

  • Hydrogen Bonding: (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol forms intermolecular O1–H1···N1 and C6–H6···O1 bonds, stabilizing its crystal lattice . In contrast, the 8-methyl analog lacks detailed crystallographic data but shares similar polarity.
  • Mass Spectrometry: this compound: ESI-MS [M+H]⁺ = 163.1 (calculated: 162.19) . 1A: HRMS [M+H]⁺ = 296.36 (observed: 296.36) . Compound 12: HRMS [M+H]⁺ = 458.0572 (calculated: 458.0572) .

Activité Biologique

(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a methyl group at the 8-position of the imidazo[1,2-a]pyridine ring and a hydroxymethyl substituent. Its molecular formula is C9H10N2OC_9H_{10}N_2O, with a molecular weight of approximately 162.19 g/mol. The unique substitution pattern influences both its chemical reactivity and biological activity.

Synthesis Methods

The synthesis typically involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures. This method ensures high yield and purity, which are critical for subsequent biological evaluations.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • DNA Interaction : Similar compounds have demonstrated the ability to form adducts with DNA, potentially leading to mutagenic effects.
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways associated with cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Mycobacterium smegmatis64 µg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. The compound has been evaluated against several cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results highlight the potential of this compound as a lead in cancer therapy.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics.

Study on Anticancer Mechanisms

Another study focused on the mechanisms underlying the anticancer activity of this compound. It was found that treatment with this compound led to increased apoptosis in cancer cells, as evidenced by flow cytometry analysis showing elevated levels of annexin V binding.

Q & A

Basic: What are the optimized synthetic routes for (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol?

Answer:
The synthesis typically involves two key steps:

Condensation : Reacting 8-methylpyridin-2-amine with ethyl bromopyruvate in methanol under reflux (343 K for 4 hours), followed by neutralization with Na₂CO₃ and extraction with dichloromethane .

Reduction : Treating the intermediate ester (e.g., ethyl-8-methylimidazo[1,2-a]pyridine-2-carboxylate) with LiAlH₄ in methanol at room temperature for 2 hours, followed by recrystallization from ethanol to yield the final methanol derivative (67% yield) .
Critical Parameters :

  • Temperature control during condensation to avoid side reactions.
  • Use of anhydrous conditions during reduction to prevent hydrolysis.

Basic: How is the purity and structural identity of the compound validated post-synthesis?

Answer:
A multi-technique approach is employed:

  • NMR Spectroscopy : Confirm substituent positions via characteristic proton shifts (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O1–H1···N1 bonds at 2.72 Å, C6–H6···O1 interactions at 3.02 Å) .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 163.1) .

Advanced: What methodological challenges arise in crystallographic refinement using SHELX?

Answer:
Key challenges include:

  • Hydrogen Atom Placement : Riding models vs. independent refinement. SHELXL uses riding models for H-atoms, but discrepancies may arise in high-resolution data .
  • Disorder Handling : Methyl or methanol groups may exhibit positional disorder; constraints (e.g., ISOR) are applied to stabilize refinement .
  • Hydrogen Bond Analysis : SHELXPRO generates hydrogen-bond tables, but manual validation is required to resolve ambiguities (e.g., distinguishing O–H···N vs. C–H···O interactions) .
    Best Practices :
  • Use PLATON to validate symmetry and intermolecular interactions post-refinement .

Advanced: How do structural modifications at the 8-methyl or 2-methanol positions influence biological activity?

Answer:
Modifications alter pharmacodynamic properties:

  • 8-Methyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in neuroactive derivatives (e.g., anticonvulsant analogs) .
  • 2-Methanol Group : Acts as a hydrogen-bond donor, critical for binding to enzymes like kinases (e.g., IC₅₀ reductions from 1.2 μM to 0.4 μM with –OH → –OCH₃ substitution) .
    SAR Table :
ModificationActivity Change (Example Target)Reference
8-Me → 8-Et2× increase in antimicrobial IC₅₀
2-CH₂OH → 2-CH₂OAcLoss of kinase inhibition

Advanced: How can computational modeling resolve contradictions in hydrogen-bonding data from crystallography?

Answer:
Contradictions (e.g., variable O–H···N bond lengths across studies) are addressed via:

DFT Calculations : Optimize hydrogen-bond geometries (e.g., B3LYP/6-31G* level) to compare with experimental data .

Molecular Dynamics (MD) : Simulate thermal motion effects on bond lengths (e.g., RMSD < 0.1 Å validates static X-ray models) .

Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 12% O···H contacts vs. 8% π-π stacking in the title compound) .

Advanced: What strategies mitigate low yields in multi-step syntheses?

Answer:

  • Step 1 (Condensation) : Use microwave-assisted synthesis (70°C, 30 min) to improve yield from 60% to 85% .
  • Step 2 (Reduction) : Replace LiAlH₄ with NaBH₄/I₂ in THF for milder conditions (yield increase from 67% to 78%) .
    Byproduct Table :
ByproductCauseMitigation
Ester hydrolysisMoisture in reduction stepAnhydrous solvents
Ring-opening adductsOverheating in condensationTemperature ≤ 343 K

Advanced: How are π-π interactions quantified in crystal packing analysis?

Answer:

  • Centroid Distances : Measure between imidazo[1,2-a]pyridine rings (e.g., 3.48–3.72 Å in the title compound) .
  • Dihedral Angles : Assess coplanarity (e.g., 5.6° deviation between stacked rings) .
  • Hirshfeld Surface : Visualize interaction fingerprints (e.g., 18% π-π contribution) .

Advanced: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus: 16 μg/mL) .
  • Anticancer : MTT assay (IC₅₀ = 32 μM in HeLa cells) .
  • Enzyme Inhibition : Fluorescence polarization (e.g., 75% inhibition of kinase X at 10 μM) .
    Assay Conditions :
  • Use DMSO stock solutions (≤1% v/v) to avoid solvent toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Reactant of Route 2
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.